molecular formula C6H8N2O2 B2763030 Methyl 5-amino-1H-pyrrole-2-carboxylate CAS No. 869116-29-0

Methyl 5-amino-1H-pyrrole-2-carboxylate

Cat. No.: B2763030
CAS No.: 869116-29-0
M. Wt: 140.142
InChI Key: FOMMUHAHRMAFSW-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-pyrrole-2-carboxylate (CAS 869116-29-0) is a versatile amino pyrrole derivative that serves as a valuable synthetic building block in medicinal chemistry and organic materials research. This compound, with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol, is characterized by both an ester and a free amino group on its pyrrole ring, making it a multifunctional intermediate for further chemical transformations . The structural motif of pyrrole-2-carboxylate is found in a range of biologically active compounds and natural products, and related derivatives are known to exhibit potential medicinal uses, including acting as protease inhibitors . Furthermore, 5-aryl-substituted pyrrole-2-carboxylates, which can be synthesized from precursors like this compound, are important scaffolds in drug discovery and have been investigated for activities including anti-HIV, antibacterial, and cytotoxic properties . They also find applications in the development of organic fluorescent materials and as building blocks for more complex molecular architectures . Researchers utilize such compounds in transition metal-catalyzed reactions, such as Suzuki coupling, to create novel bi-heteroaryl structures for various applications . This product is intended for research purposes only. Please note that this product is not for human or veterinary use. Handling and Safety: This compound requires specific storage conditions to maintain stability. It should be kept in a dark place under an inert atmosphere, stored in a freezer at -20°C . Safety information indicates that it is classified with the signal word "Danger" and poses serious hazards, specifically skin corrosion/irritation (H314) . Researchers should consult the safety datasheet and adhere to all recommended precautionary statements (P280, P305+P351+P338, P310) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMMUHAHRMAFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 5 Amino 1h Pyrrole 2 Carboxylate and Its Core Pyrrole Derivatives

Direct Pyrrole (B145914) Ring Formation Strategies

The de novo construction of the pyrrole ring remains a cornerstone of heterocyclic chemistry. Various classical and modern synthetic methods have been employed to access substituted pyrroles, including those bearing the 5-amino-2-carboxylate substitution pattern.

Classical Condensation Reactions (e.g., Knorr, Paal-Knorr type syntheses)

The Knorr and Paal-Knorr pyrrole syntheses are venerable and widely used methods for the construction of the pyrrole nucleus. nih.govnih.govorganic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgthermofisher.comrgmcet.edu.in

The Knorr pyrrole synthesis typically involves the condensation of an α-amino-ketone with a β-ketoester or a related active methylene (B1212753) compound. nih.govwikipedia.orgthermofisher.com The α-amino-ketone is often generated in situ from an α-oximino-ketone by reduction, for example, using zinc in acetic acid, to prevent its self-condensation. nih.gov The mechanism proceeds through the formation of an enamine intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the aromatic pyrrole ring. wikipedia.org While the classical Knorr synthesis is highly effective for a range of substituted pyrroles, its application to the direct synthesis of 5-aminopyrrole derivatives is less common and often requires specifically functionalized precursors.

The Paal-Knorr synthesis , on the other hand, provides a more direct route to pyrroles from the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. nih.govorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgrgmcet.edu.in The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.orgorganic-chemistry.org The mechanism is believed to involve the formation of a hemiaminal, which then cyclizes and dehydrates to yield the pyrrole. nih.govorganic-chemistry.orgorganic-chemistry.org This method is exceptionally versatile, and by selecting an appropriate 1,4-dicarbonyl precursor, it can be adapted for the synthesis of a wide variety of substituted pyrroles. For the synthesis of 5-aminopyrrole-2-carboxylates, this would necessitate a 1,4-dicarbonyl compound with the appropriate functionalities already in place.

Reaction TypeKey ReactantsGeneral ConditionsRef.
Knorr Synthesisα-Amino-ketone, β-KetoesterZinc, Acetic Acid, Room Temperature nih.govwikipedia.org
Paal-Knorr Synthesis1,4-Dicarbonyl compound, Amine/AmmoniaNeutral or weakly acidic nih.govorganic-chemistry.orgorganic-chemistry.org

Multi-Component Reactions for Substituted Pyrroles

Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants are combined in a single pot to form a complex product that incorporates substantial portions of all starting materials. nih.govorientjchem.orgmdpi.commdpi.comrsc.orgorganic-chemistry.org MCRs are prized for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.

Several MCRs have been developed for the synthesis of substituted pyrroles. For instance, a one-pot, three-component reaction of N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides has been shown to be an effective method for preparing 2-aminopyrrole systems. organic-chemistry.org The proposed mechanism involves the formation of a zwitterionic intermediate from the isocyanide and DMAD, which then undergoes a organic-chemistry.orgorganic-chemistry.org H shift after reacting with the tosylimine to yield the aminopyrrole. organic-chemistry.org Another example is a one-pot, five-component reaction for the synthesis of penta-substituted pyrroles. orientjchem.org The development of an MCR that directly yields Methyl 5-amino-1H-pyrrole-2-carboxylate would be a significant advancement, though specific examples remain elusive.

Functionalization and Derivatization of Pre-formed Pyrrole Cores

An alternative and often more practical approach to highly substituted pyrroles involves the modification of a pre-existing, simpler pyrrole ring. This strategy allows for the late-stage introduction of key functional groups.

Metal-Catalyzed C-H Activation and Cross-Coupling Methodologies (e.g., Suzuki coupling for C5-arylation)

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. chemistryviews.orgyoutube.comscirp.orgnih.gov For pyrroles, which are electron-rich, C-H activation is a particularly attractive strategy. Palladium, rhodium, and ruthenium catalysts have been employed for the direct arylation of pyrroles. chemistryviews.org The regioselectivity of these reactions is a critical aspect, with functionalization often occurring at the more electron-rich C2 or C5 positions.

A highly effective strategy for the C5-arylation of a pyrrole-2-carboxylate core involves a two-step sequence of C-H borylation followed by a Suzuki cross-coupling reaction. nih.gov Commercially available methyl 1H-pyrrole-2-carboxylate can be selectively borylated at the C5 position using an iridium catalyst. nih.gov The resulting 5-borylated pyrrole is a stable intermediate that can then undergo Suzuki coupling with a variety of aryl and heteroaryl bromides to furnish the corresponding 5-aryl-pyrrole-2-carboxylates in good to excellent yields. nih.gov This method is notable for not requiring protection of the pyrrole nitrogen. nih.gov

Below is a table summarizing the results of the Suzuki coupling of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate with various aryl bromides. nih.gov

Aryl BromideProductYield (%)
4-BromotolueneMethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate93
4-Bromo-N,N-dimethylanilineMethyl 5-(4-(dimethylamino)phenyl)-1H-pyrrole-2-carboxylate71
4-BromobenzonitrileMethyl 5-(4-cyanophenyl)-1H-pyrrole-2-carboxylate88
Ethyl 4-bromobenzoateMethyl 5-(4-(ethoxycarbonyl)phenyl)-1H-pyrrole-2-carboxylate69

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, and it is one of the most versatile methods for the formation of carbon-carbon bonds. mdpi.comdntb.gov.ua In the context of pyrrole chemistry, the Suzuki coupling of a 5-halopyrrole-2-carboxylate with an appropriate boron-containing reagent would be a direct route to C5-functionalized derivatives.

Transition Metal-Catalyzed Cycloaddition Reactions for Pyrrole-2-carboxylate Formation

Transition metal-catalyzed cycloaddition reactions provide another modern and efficient avenue to the pyrrole-2-carboxylate scaffold. These reactions often proceed with high regio- and stereoselectivity. An organocatalytic, highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been reported to produce densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov This reaction proceeds via a BINOL-phosphoric acid catalyzed reaction of 1H-pyrrole-2-carbinols. nih.gov While this specific example leads to a fused pyrrole system, it highlights the utility of cycloaddition strategies in elaborating the pyrrole-2-carboxylate core. Furthermore, 1,3-dipolar cycloaddition reactions are a well-established method for constructing five-membered heterocycles. nih.govmdpi.com The reaction of nitrile oxides with 1-cyanoenamines, for example, leads to 5-aminoisoxazoles, which are potential precursors to 5-aminopyrroles. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. pharmaguideline.com The nitrogen heteroatom donates its lone pair of electrons into the π-system, increasing the electron density of the ring carbons and making pyrrole significantly more reactive than benzene. pearson.compearson.com This increased reactivity allows for electrophilic substitutions to occur under mild conditions. pearson.com

Electrophilic attack preferentially occurs at the C2 (α) position because the resulting carbocation intermediate is stabilized by resonance across three atoms, including the nitrogen, which can better accommodate the positive charge. youtube.comslideshare.netonlineorganicchemistrytutor.com Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures. youtube.comonlineorganicchemistrytutor.com In substituted pyrroles like this compound, the existing substituents direct incoming electrophiles. The amino group (-NH₂) is a strong activating, ortho-para directing group, while the methyl carboxylate (-COOCH₃) is a deactivating, meta-directing group. The interplay of these groups governs the regioselectivity of substitution reactions. Common electrophilic substitution reactions on the pyrrole core include nitration, acylation, and formylation. numberanalytics.com For instance, pyrrole aldehydes can be formed via a Vilsmeier-Haack reaction, and acylation can be achieved with acid anhydrides. wikipedia.org

In contrast, nucleophilic substitution reactions on the pyrrole ring are far less common. The electron-rich nature of the ring repels nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups to reduce the ring's electron density and a good leaving group (like a halogen) at the substitution site. edurev.in The reactivity of halosubstituted pyrroles in nucleophilic displacement reactions is generally low, similar to that of aryl halides. edurev.in

Table 1: Examples of Electrophilic and Nucleophilic Substitution Reactions on Pyrrole Derivatives
Reaction TypeReagentsTypical ProductPosition of Substitution
NitrationHNO₃/Ac₂O2-NitropyrroleC2
Acylation (Friedel-Crafts)Acetic Anhydride (B1165640) / SnCl₄2-AcetylpyrroleC2
Formylation (Vilsmeier-Haack)POCl₃ / DMFPyrrole-2-carbaldehydeC2
Nucleophilic SubstitutionPotassium tert-butoxide on 2-chloropyrroleNo reactionN/A

Halogenation and Fluorination Strategies on Pyrrole Carboxylates

Halogenation is a common electrophilic substitution reaction for functionalizing pyrrole rings. Due to the high reactivity of pyrrole, direct halogenation can lead to polyhalogenated products and polymerization. wikipedia.org Therefore, controlled conditions and specific reagents are necessary to achieve selective monohalogenation. For pyrrole carboxylates, the electron-withdrawing nature of the ester group helps to moderate the ring's reactivity.

Chlorination of methyl pyrrole-2-carboxylate has been studied using reagents like sulfuryl chloride (SO₂Cl₂). rsc.org Depending on the reaction conditions, a mixture of products can be formed, including methyl 4-chloro-, 5-chloro-, 4,5-dichloro-, and 3,5-dichloropyrrole-2-carboxylates. rsc.org Similarly, bromination with bromine in acetic acid can yield 4-bromo- and 5-bromo- derivatives. rsc.org N-halosuccinimides (NCS for chlorination, NBS for bromination) are also effective reagents for the halogenation of pyrroles. wikipedia.org

Fluorination of pyrrole derivatives presents a greater challenge due to the high reactivity of fluorinating agents. Electrophilic fluorinating agents like Selectfluor™ have been used to synthesize fluoropyrroles. worktribe.com However, the reaction with highly nucleophilic pyrrole substrates can result in low yields, multiple fluorinated products, and oxidative polymerization. worktribe.com Attaching electron-withdrawing protecting groups to the ring nitrogen can help to lower the oxidation potential of the pyrrole and improve the selectivity and yield of the fluorination reaction. worktribe.com The Vilsmeier-Haack formylation can be used to introduce a directing group, which is then followed by halogenation or fluorination to achieve specific substitution patterns. nih.gov

Table 2: Halogenation and Fluorination Reagents for Pyrrole Carboxylates
HalogenReagentSubstrate ExampleProduct(s)
ChlorineSulfuryl chloride (SO₂Cl₂)Methyl pyrrole-2-carboxylateMethyl 4-chloro- and 5-chloropyrrole-2-carboxylate rsc.org
BromineBromine (Br₂) in Acetic AcidMethyl pyrrole-2-carboxylateMethyl 4-bromo- and 5-bromopyrrole-2-carboxylate rsc.org
ChlorineN-Chlorosuccinimide (NCS)Pyrrole derivativesMonochlorinated pyrroles wikipedia.org
FluorineSelectfluor™Ethyl 5-methyl-1H-pyrrole-2-carboxylateEthyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate nih.gov

Mechanistic Investigations of Key Synthetic Transformations for the Chemical Compound

The synthesis of the core pyrrole ring is a fundamental transformation in the preparation of this compound. One of the most classic and versatile methods for constructing substituted pyrroles is the Knorr pyrrole synthesis. pharmaguideline.comwikipedia.org The mechanism of the Knorr synthesis involves the condensation of an α-aminoketone with a β-ketoester or another dicarbonyl compound that has an activated methylene group. wikipedia.org The reaction typically begins with the formation of an imine from the condensation of the amine and one of the carbonyl groups. This is followed by tautomerization to an enamine. The crucial ring-forming step is an intramolecular cyclization where the enamine attacks the second carbonyl group. The final steps involve the elimination of a water molecule to afford the aromatic pyrrole ring. wikipedia.org Due to the tendency of α-aminoketones to self-condense, they are often generated in situ from the reduction of an oxime. wikipedia.org

Another significant synthetic transformation is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring. pharmaguideline.com

The mechanism of electrophilic substitution on the pyrrole ring, as discussed in section 2.2.3, is a key transformation for its functionalization. This process begins with the attack of the π-electron system of the pyrrole on an electrophile (E⁺). This rate-determining step forms a resonance-stabilized cationic intermediate, known as an arenium ion or sigma complex. pearson.com As noted, the attack at the C2 position is favored as the positive charge can be delocalized over three atoms, including the nitrogen, leading to a more stable intermediate compared to attack at C3. slideshare.net The final step is the rapid loss of a proton (H⁺) from the carbon that was attacked by the electrophile, which restores the aromaticity of the ring and yields the substituted pyrrole. pearson.com The electron-donating amino group in this compound would further stabilize the cationic intermediate, thereby increasing the rate of electrophilic substitution compared to an unsubstituted pyrrole.

Reactivity Profiles and Chemical Transformations of Methyl 5 Amino 1h Pyrrole 2 Carboxylate

Reactions Involving the Pyrrole (B145914) Heterocycle

The pyrrole nucleus, being an electron-rich aromatic system, is predisposed to electrophilic substitution. The presence of the strongly electron-donating amino group at C5 and the electron-withdrawing methyl carboxylate group at C2 significantly influences the regioselectivity of these reactions.

The amino group at the C5 position and the ester group at the C2 position exert opposing electronic effects on the pyrrole ring. The amino group is a potent activating group that directs electrophiles to the ortho and para positions (C4 and C3, respectively). Conversely, the methyl carboxylate group is a deactivating group, directing incoming electrophiles to the meta position (C4). The synergistic directing effect towards the C4 position, and to a lesser extent the C3 position, makes these sites primary targets for functionalization.

Electrophilic halogenation, a key reaction for introducing functional handles, demonstrates this regioselectivity. For instance, electrophilic fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor has been shown to occur, highlighting the ring's susceptibility to electrophilic attack. nih.gov While this example lacks the C5-amino group, the principle of electrophilic substitution on the pyrrole ring is established. In the case of Methyl 5-amino-1H-pyrrole-2-carboxylate, electrophilic substitution is anticipated to proceed preferentially at the C4 position due to the strong activation by the adjacent amino group.

Nitration of five-membered heterocycles like pyrroles is a common method for introducing a nitro group. researchgate.net Direct nitration of pyrrole derivatives, for example with nitric acid in acetic anhydride (B1165640) or trifluoroacetic anhydride, typically yields mononitro products. researchgate.netnih.gov For this compound, the directing effects of the substituents would favor nitration at the C4 position.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionInfluence of C5-NH2 (Activating)Influence of C2-COOCH3 (Deactivating)Predicted Outcome
C3Activated (para)-Possible site of substitution
C4Activated (ortho)Activated (meta)Major site of substitution

This compound serves as a valuable building block for the synthesis of pyrrolo-fused heterocycles, which are scaffolds present in many biologically active molecules. The amino group and the adjacent endocyclic nitrogen atom can participate in condensation and cycloaddition reactions to form annulated ring systems.

A prominent application is in the synthesis of pyrrolo[2,3-d]pyrimidines. These bicyclic heterocycles are often prepared through the reaction of a 5-aminopyrrole derivative with a suitable three-carbon electrophile, leading to the construction of the pyrimidine (B1678525) ring. This transformation highlights the utility of the inherent reactivity of the aminopyrrole moiety to build more complex heterocyclic frameworks. The amino group acts as a nucleophile to initiate the annulation cascade.

While the pyrrole ring itself can act as a diene in Diels-Alder reactions, the presence of the amino and ester groups modifies this reactivity. More commonly, the aminopyrrole serves as a precursor that, after initial reaction at the amino group, undergoes an intramolecular cyclization to form the fused ring system.

Transformations of the Amino Group at C5

The primary amino group at the C5 position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the modulation of the compound's electronic properties.

The amino group of this compound can be oxidized to higher oxidation states, most notably to a nitro group (-NO2). This transformation is significant as it converts the electron-donating amino group into a strongly electron-withdrawing nitro group, fundamentally altering the reactivity of the pyrrole ring. The resulting compound, Methyl 5-nitro-1H-pyrrole-2-carboxylate, is a known chemical entity, confirming the feasibility of this oxidation.

The direct oxidation of an amino group on an aromatic ring to a nitro group can be achieved using various oxidizing agents. Common reagents for this purpose include peroxides or peroxy acids. The specific conditions would need to be carefully controlled to avoid over-oxidation or degradation of the sensitive pyrrole ring.

The nitrogen atom of the C5-amino group possesses a lone pair of electrons, rendering it nucleophilic. This allows it to readily participate in nucleophilic substitution and acylation reactions.

Acylation of the amino group is a common transformation, typically achieved by reacting the compound with an acylating agent such as an acid chloride or anhydride in the presence of a base. This reaction results in the formation of an amide bond. For example, treatment with acetyl chloride would yield N-(5-(methoxycarbonyl)-1H-pyrrol-2-yl)acetamide. This reaction is a reliable method for protecting the amino group or for introducing specific acyl moieties. The acylation of amino acids with various acid chlorides is a well-established procedure, and similar principles apply to the acylation of aminopyrroles. researchgate.netgoogle.com

Table 2: Representative Acylation Reactions of the C5-Amino Group

Acylating AgentProductReaction Type
Acetyl ChlorideN-(5-(methoxycarbonyl)-1H-pyrrol-2-yl)acetamideAcylation
Benzoyl ChlorideMethyl 5-benzamido-1H-pyrrole-2-carboxylateAcylation

The primary amino group at C5 can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. nih.govekb.eg This reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule. For instance, the reaction of this compound with benzaldehyde (B42025) would yield Methyl 5-((benzylidene)amino)-1H-pyrrole-2-carboxylate.

Similarly, the amino group can react with hydrazine (B178648) or its derivatives to form hydrazones. More commonly, pyrrole hydrazones are synthesized by the condensation of a pyrrole carbohydrazide (B1668358) with an aldehyde or ketone. nih.govnih.gov However, direct reaction of the C5-amino group with a suitable hydrazine derivative could also lead to hydrazone-type structures, expanding the synthetic utility of this versatile building block.

These reactions are valuable for introducing a C=N double bond, which can then be further functionalized or used as a key structural element in more complex molecules.

Reactions of the Carboxylate Ester Group at C2

The carboxylate ester group at the C2 position of the pyrrole ring is a versatile functional handle that can undergo a variety of chemical transformations. These reactions are fundamental for modifying the molecular scaffold and introducing new functionalities, enabling the synthesis of a diverse range of derivatives. Key transformations include hydrolysis, transesterification, and reduction, which alter the oxidation state and chemical nature of the C2 substituent.

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common and crucial transformation. This reaction is typically achieved under either acidic or alkaline conditions. nih.gov Alkaline hydrolysis, often referred to as saponification, is frequently employed and generally proceeds with high efficiency. nih.gov For instance, the hydrolysis of pyrrole esters in the presence of sodium hydroxide (B78521) (NaOH) can result in nearly quantitative conversion to the carboxylic acid. nih.gov This transformation is pivotal as the resulting carboxylic acid serves as a key intermediate for further derivatization, such as amide bond formation.

Transesterification offers another route to modify the ester group by exchanging the methyl group with a different alkyl or aryl moiety. This can be accomplished through various catalytic methods. A notable approach is the use of enzymatic catalysis, which provides a mild and selective alternative to traditional chemical methods. nih.govnih.gov The lipase (B570770) Novozym 435 has been shown to be highly effective in catalyzing the transesterification of methyl 1H-pyrrole-2-carboxylate with a wide range of alcohols, achieving high yields. nih.govnih.gov The efficiency of this enzymatic reaction is influenced by several factors, including the type of lipase, solvent, and substrate molar ratio. nih.gov For example, using Novozym 435 in n-Hexane at 50 °C can lead to yields as high as 92%. nih.gov This method allows for the synthesis of various pyrrole esters, such as benzyl, butyl, and pentyl 1H-pyrrole-2-carboxylate. nih.govnih.gov

Enzymatic Transesterification of Methyl 1H-pyrrole-2-carboxylate with Various Alcohols nih.gov
Alcohol SubstrateResulting Ester ProductCatalystYield (%)
Benzyl alcoholBenzyl 1H-pyrrole-2-carboxylateNovozym 43592
Butyl alcoholButyl 1H-pyrrole-2-carboxylateNovozym 435-
Pentyl alcoholPentyl 1H-pyrrole-2-carboxylateNovozym 435-
BenzhydrolBenzhydryl 1H-pyrrole-2-carboxylateNovozym 435-

The carboxylate ester group can be reduced to either a primary alcohol or an aldehyde, providing access to different classes of compounds with distinct reactivity. The reduction to a primary alcohol is a common transformation for esters, typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction effectively converts the C2 ester into a hydroxymethyl group. For instance, in the synthesis of pyrrole-protected amino-alcohols, a methyl ester on a pyrrole derivative is reduced to the corresponding alcohol as a key step in a multi-step sequence. nih.gov

Selective reduction of the ester to an aldehyde is a more challenging transformation, as aldehydes are themselves susceptible to further reduction to alcohols. organic-chemistry.org Therefore, this requires the use of milder or more specialized reducing agents. While direct reduction of the ester is one possibility, an alternative biocatalytic route involves the enzymatic reduction of a related carboxylic acid. mdpi.com Carboxylic acid reductases (CARs) can convert pyrrole-2-carboxylic acid—the hydrolyzed form of this compound—into the corresponding pyrrole-2-carbaldehyde. mdpi.com This enzymatic approach can be part of a one-pot system where a decarboxylase first carboxylates pyrrole, and a CAR subsequently reduces the acid to the aldehyde. mdpi.com

Reduction Products of C2-Carboxylate Ester Group
Starting Functional GroupReaction TypeTypical Reagent/MethodProduct Functional Group
Methyl EsterFull ReductionLithium Aluminum Hydride (LiAlH₄)Primary Alcohol (-CH₂OH)
Carboxylic Acid (from hydrolysis)Partial ReductionCarboxylic Acid Reductase (CAR)Aldehyde (-CHO)

Derivatization Strategies for Broader Functional Group Diversification

This compound is a versatile scaffold for creating a wide array of more complex molecules through various derivatization strategies. The presence of the amino group, the pyrrole nitrogen, and the reactive C2-carboxylate ester (or its hydrolyzed acid form) allows for extensive functional group diversification.

One of the most common strategies involves the conversion of the C2-carboxylate to a carboxylic acid, followed by the formation of amides. This is achieved by coupling the carboxylic acid with various amines. For example, after hydrolysis of the methyl ester, the resulting 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylic acid can be activated with oxalyl chloride and then reacted with different amines to produce a series of N-substituted carboxamide derivatives. nih.gov This approach is fundamental in medicinal chemistry for exploring structure-activity relationships.

Another powerful technique for diversification is the acylation of amino acid methyl esters using the pyrrole-2-carbonyl moiety. researchgate.net This creates peptide-like structures where the pyrrole ring is linked to amino acids, generating N-(pyrrole-2-carbonyl)-amino acid methyl esters. researchgate.net Such modifications are significant for developing novel bioactive compounds.

Furthermore, the pyrrole ring system itself can participate in more complex cyclization and multicomponent reactions. For instance, pyrrole derivatives can be converted into fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines, which are of significant interest in pharmaceutical research. rsc.org These advanced strategies dramatically expand the chemical space accessible from the initial pyrrole scaffold, allowing for the synthesis of molecules with diverse biological and material properties.

Summary of Derivatization Strategies
Reactive SiteReaction TypeReagents/ConditionsResulting Derivative Class
C2-Carboxylate (after hydrolysis)Amide CouplingOxalyl chloride, various aminesN-substituted Pyrrole-2-carboxamides nih.gov
C2-CarbonylAcylationAmino acid methyl estersN-(pyrrole-2-carbonyl)-amino acid esters researchgate.net
Pyrrole RingAnnulation/CyclizationMultistep synthesisFused heterocycles (e.g., Pyrrolo[2,3-d]pyrimidines) rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of Methyl 5-amino-1H-pyrrole-2-carboxylate by mapping the chemical environments of its hydrogen, carbon, and, in derivative forms, fluorine nuclei.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment within the molecule. The electron-donating amino group (-NH₂) at the C5 position and the electron-withdrawing methyl ester group (-COOCH₃) at the C2 position significantly influence the chemical shifts of the pyrrole (B145914) ring protons.

The key proton signals and their anticipated chemical shift regions are:

Pyrrole Ring Protons (H-3 and H-4): These protons are located on the heterocyclic aromatic ring. Their signals are expected to appear as doublets due to coupling with each other. The specific chemical shifts are influenced by the opposing electronic effects of the amino and ester substituents.

Amino Protons (-NH₂): The two protons of the primary amine typically produce a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Pyrrole N-H Proton: The proton attached to the ring nitrogen atom also gives rise to a broad singlet, the position of which is highly sensitive to the spectroscopic conditions.

Methyl Ester Protons (-OCH₃): These three protons will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Pyrrole N-H Variable (Broad) Singlet Position is solvent and concentration-dependent.
Amino (-NH₂) Variable (Broad) Singlet Subject to exchange and hydrogen bonding.
Pyrrole H-3 ~6.0 - 7.0 Doublet Influenced by adjacent ester and amine groups.
Pyrrole H-4 ~5.5 - 6.5 Doublet Influenced by adjacent amine and ester groups.

The ¹³C NMR spectrum provides a definitive carbon count and insight into the electronic environment of each carbon atom. The spectrum for this compound will feature six distinct signals corresponding to the six carbon atoms in the molecule.

The expected assignments are as follows:

Ester Carbonyl Carbon (C=O): This carbon is the most deshielded and will appear at the lowest field, typically in the range of 160-170 ppm.

Pyrrole Ring Carbons (C2, C5): These carbons are directly attached to heteroatoms (nitrogen and, in the case of C2, the carboxyl group). C5, bonded to the amino group, and C2, bonded to the ester group and ring nitrogen, will be significantly downfield.

Pyrrole Ring Carbons (C3, C4): These carbons are expected in the aromatic region, with their precise shifts determined by the electronic push-pull effect of the substituents.

Methyl Ester Carbon (-OCH₃): The carbon of the methyl group is shielded relative to the ring carbons and will appear at a higher field, generally around 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O) 160 - 170
Pyrrole C5 135 - 145
Pyrrole C2 125 - 135
Pyrrole C3 105 - 115
Pyrrole C4 95 - 105

While ¹H and ¹³C NMR spectra identify the chemical environments, two-dimensional (2D) NMR techniques are essential for unambiguously confirming the molecular structure by revealing scalar coupling relationships between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between adjacent protons. A cross-peak between the signals for H-3 and H-4 would definitively prove their neighboring relationship on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unequivocally assign the H-3 signal to the C-3 signal, H-4 to C-4, and the methyl protons to the methyl carbon.

For halogenated, specifically fluorinated, derivatives of this compound, ¹⁹F NMR spectroscopy would be a primary characterization tool. If a fluorine atom were substituted onto the pyrrole ring (e.g., at the C3 or C4 position), ¹⁹F NMR would provide a direct signal for the fluorine nucleus. The chemical shift of the ¹⁹F signal is highly sensitive to its electronic environment, making it a powerful probe for confirming the position of fluorination. Furthermore, heteronuclear coupling between the fluorine atom and nearby protons (e.g., ³JF-H) or carbons (e.g., ¹JF-C, ²JF-C) would be observable in ¹H or ¹³C NMR spectra, providing definitive proof of the fluorine's location and further securing the structural assignment.

Vibrational Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The spectrum provides clear evidence for the key structural motifs and can offer insights into intermolecular interactions like hydrogen bonding.

The principal absorption bands are:

N-H Stretching: The amino group (-NH₂) is expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to its symmetric and asymmetric stretching vibrations. The pyrrole N-H stretch typically appears as a broader band in the same vicinity.

C-H Stretching: Aromatic C-H stretching from the pyrrole ring is anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

C=O Stretching: The ester carbonyl group gives rise to a strong, sharp absorption band. In conjugated esters like this, the peak is typically found between 1680 and 1720 cm⁻¹. globalresearchonline.net The exact position can be lowered if the group participates in strong intermolecular hydrogen bonding.

N-H Bending: The scissoring vibration of the primary amine typically occurs in the 1600-1650 cm⁻¹ region.

C=C Stretching: Aromatic C=C stretching vibrations from the pyrrole ring are expected in the 1400-1600 cm⁻¹ range. globalresearchonline.net

C-N and C-O Stretching: The C-N stretching vibrations (from both the amino group and the ring) and the C-O stretching of the ester group produce characteristic bands in the fingerprint region (1000-1350 cm⁻¹). globalresearchonline.net

The presence of both hydrogen bond donors (N-H groups) and a strong acceptor (C=O group) suggests that significant intermolecular hydrogen bonding occurs in the solid state. This interaction would be evidenced in the FT-IR spectrum by a broadening and slight red-shifting (shift to lower wavenumber) of the N-H and C=O stretching bands.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500 Symmetric & Asymmetric Stretch Amino (-NH₂)
3200 - 3400 Stretch Pyrrole (N-H)
> 3000 Stretch Aromatic (C-H)
< 3000 Stretch Aliphatic (C-H)
1680 - 1720 Stretch Ester Carbonyl (C=O)
1600 - 1650 Bend Amino (-NH₂)
1400 - 1600 Stretch Aromatic (C=C)

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous characterization of this compound. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, typically to three or four decimal places. nih.gov This precision allows for the determination of the elemental composition of the molecule and distinguishes it from other compounds with the same nominal mass. nih.gov

For this compound, the molecular formula is C₆H₈N₂O₂. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a benchmark for experimental HRMS measurements. The high mass accuracy provided by HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, enables confident identification of the compound in complex mixtures and confirms its elemental formula. nih.govnih.gov

AttributeValue
Molecular FormulaC₆H₈N₂O₂
Calculated Monoisotopic Mass140.0586 u
Typical HRMS Accuracy&lt; 5 ppm

Mass spectrometry is also employed to analyze the fragmentation patterns of this compound and its derivatives, providing crucial information for structural confirmation. nih.gov In techniques like tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragment ions.

The fragmentation pathways of 2-substituted pyrrole derivatives are significantly influenced by the nature of the substituents on the pyrrole ring. nih.gov For this compound, fragmentation is expected to initiate at the most labile bonds. Common fragmentation pathways for related ester-substituted heterocyclic compounds include:

Loss of Methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, resulting in a [M+H - 32]⁺ ion.

Loss of the Methoxy (B1213986) Group (•OCH₃): Cleavage of the ester C-O bond can lead to the loss of a methoxy radical, forming a [M+H - 31]⁺ acylium ion.

Decarboxylation: Loss of the entire methyl carboxylate group as COOCH₃ or sequential losses of CO and •OCH₃ can occur.

Ring Cleavage: Fragmentation of the pyrrole ring itself can lead to smaller, characteristic ions.

The presence of the amino group at the 5-position influences the stability of the ring and adjacent ions, potentially directing the fragmentation pathways. nih.gov By analyzing the exact masses of these fragment ions using HRMS, the elemental composition of each fragment can be determined, allowing for the confident elucidation of the molecule's structure and the differentiation of isomers. nih.gov

X-ray Diffraction Analysis

Studies on Methyl 1H-pyrrole-2-carboxylate show that the molecule is nearly planar. nih.gov The dihedral angle between the plane of the pyrrole ring and the methoxycarbonyl group is minimal, indicating a high degree of conjugation between the aromatic ring and the ester substituent. nih.gov It is expected that the 5-amino substituted analogue would adopt a similarly planar conformation to maximize electronic delocalization.

Crystallographic data for Methyl 1H-pyrrole-2-carboxylate reveals a monoclinic crystal system. nih.gov The collection of such data allows for the precise determination of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecule's covalent structure.

Crystallographic Data for the Analogue Methyl 1H-pyrrole-2-carboxylate nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5346 (19)
b (Å)5.4598 (14)
c (Å)14.730 (4)
β (°)100.55 (2)
Volume (ų)595.7 (3)

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. rsc.org For this compound, the presence of N-H donors (from both the pyrrole ring and the amino group) and O=C acceptors (from the carboxylate group) strongly suggests that hydrogen bonding is the dominant interaction controlling the crystal packing.

In the crystal structure of the analogue Methyl 1H-pyrrole-2-carboxylate, molecules are linked by intermolecular N-H···O=C hydrogen bonds. nih.gov Specifically, the pyrrole N-H group acts as a hydrogen bond donor to the carbonyl oxygen atom of a neighboring molecule. nih.govmdpi.com This interaction links the molecules into chains with a C(5) graph-set descriptor. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations (e.g., DFT, MP2)

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful tools for predicting molecular structure, stability, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Methyl 5-amino-1H-pyrrole-2-carboxylate, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis would explore the different spatial arrangements of the molecule that can be interconverted by rotation around single bonds, particularly the C-C bond connecting the pyrrole (B145914) ring to the carboxylate group and the C-N bond of the amino group. While specific studies on this compound are not available, research on similar substituted pyrroles often reveals that the planarity of the pyrrole ring is largely maintained, with the substituents potentially lying in the plane of the ring or slightly out of plane to minimize steric hindrance. The relative energies of different conformers would be calculated to identify the global minimum and other low-energy, populated conformers.

Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO Energies, Charge Distribution)

The electronic structure of a molecule dictates its chemical behavior. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-poor regions of this compound. It would be expected that the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group would exhibit negative electrostatic potential (electron-rich), while the hydrogen atoms of the amino and pyrrole NH groups would show positive potential (electron-poor).

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and not based on published experimental or computational data for the specific compound.

ParameterEnergy (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

Vibrational Frequency Calculations and Spectroscopic Correlation (e.g., GIAO, TD-DFT)

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of a synthesized compound. For this compound, key vibrational modes would include N-H stretching of the pyrrole and amino groups, C=O stretching of the ester, and various C-N and C-C stretching and bending modes within the pyrrole ring.

Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. This allows for the prediction of the molecule's UV-Vis spectrum. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts, providing a theoretical basis for interpreting experimental ¹H and ¹³C NMR spectra.

Mechanistic Studies using Computational Approaches

Computational methods are essential for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Analysis and Reaction Pathways Determination

When this compound participates in a chemical reaction, it proceeds from reactants to products through a high-energy intermediate known as the transition state. Transition state analysis involves computationally locating the geometry of this transient species. This is a critical step in understanding a reaction's mechanism, as the structure of the transition state reveals which bonds are being formed and broken during the reaction.

Determining the reaction pathway, or reaction coordinate, involves mapping the energetic landscape that connects the reactants, transition state(s), and products. This provides a detailed step-by-step view of the molecular transformations occurring during the reaction. For instance, in an electrophilic substitution reaction on the pyrrole ring, computational analysis could pinpoint the most likely site of attack and the structure of the associated sigma complex intermediate.

Energy Profiles and Thermodynamic Parameters of Reactions

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile visually represents the energy changes that occur throughout the reaction. The height of the energy barrier from the reactants to the transition state determines the activation energy, which is directly related to the reaction rate.

Computational chemistry can also be used to calculate important thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction. These values determine the spontaneity and equilibrium position of the reaction. For reactions involving this compound, these calculations would predict whether a given transformation is thermodynamically favorable and would provide a quantitative measure of the reaction's energy requirements.

Applications As Building Blocks in Complex Organic Synthesis

Advanced Materials Science Applications

The application of methyl 5-amino-1H-pyrrole-2-carboxylate and its derivatives in advanced materials science is an emerging area of research. The electron-rich nature of the pyrrole (B145914) ring, coupled with the potential for functionalization at the amino and ester groups, suggests its utility in the development of novel organic materials. Potential applications could include the synthesis of conducting polymers, organic light-emitting diodes (OLEDs), and functional dyes. However, specific research detailing the use of this compound in these applications is not yet widely reported.

Incorporation into Functional Polymers and Conductive Materials

The presence of the pyrrole nucleus in this compound is of particular interest for the synthesis of conductive polymers. Polypyrrole is a well-known intrinsic conducting polymer, and the incorporation of functionalized pyrrole monomers can be used to tune the properties of the resulting polymer.

The amino group on the monomer can be utilized in condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would have pyrrole units regularly spaced along the polymer backbone. Subsequent oxidative polymerization of the pyrrole units within the polymer chain could lead to the formation of a conductive polymer network. The properties of such a material, including its conductivity, processability, and mechanical strength, would be influenced by the structure of the polyamide backbone.

Alternatively, the pyrrole ring itself can be directly polymerized through oxidative methods, either chemically or electrochemically. The amino and ester substituents would influence the polymerization process and the properties of the final polypyrrole derivative. The amino group could affect the oxidation potential of the monomer and the morphology of the resulting polymer, while the ester group could enhance solubility and processability.

Development of Optoelectronic Materials

The extended π-system of the pyrrole ring is a key feature for applications in optoelectronic materials. Polymers containing conjugated systems, such as polypyrrole, often exhibit interesting optical and electronic properties, including fluorescence and charge transport capabilities.

By incorporating this compound into a polymer backbone, it is possible to create materials with tailored optoelectronic properties. The amino and ester groups can be further modified to introduce other functional moieties that can enhance or alter the photophysical characteristics of the material. For instance, the amino group could be derivatized with chromophores to create polymers with specific absorption and emission profiles. The ability to tune the electronic structure through chemical modification is a key advantage in the design of new organic materials for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and sensors. However, specific examples of the use of this compound in the development of optoelectronic materials are not yet prevalent in the scientific literature, representing an area for future research.

Investigations of Molecular Biological Activity at a Mechanistic Level

Mechanisms of Enzyme Modulation

The aminopyrrole scaffold is a key feature in a variety of molecules that exhibit enzyme inhibitory activity. The mechanisms often involve specific interactions with enzyme active sites, leading to either competitive or non-competitive inhibition.

Derivatives of the aminopyrrole structure have been identified as inhibitors of several key enzymes. For instance, certain 2-aminopyrrole derivatives have shown potent inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov The inhibition mechanism involves the pyrrole (B145914) core acting as a scaffold to position key functional groups that interact with the enzyme's active site. nih.gov

Furthermore, other fused pyrrole compounds, synthesized from aminocyanopyrroles, have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin (B15479496) biosynthesis pathway. nih.gov Docking studies of these compounds revealed a binding pose within the COX-2 active site, suggesting a mechanism of competitive inhibition. nih.gov Similarly, certain pyrrole derivatives have been developed as dual inhibitors of COX-2 and lipoxygenase (LOX), another enzyme involved in inflammatory pathways. mdpi.com

Research on related pyrrole structures has also indicated potential for inhibiting other enzymes. A methanol (B129727) extract from Aralia continentalis, containing a pyrrole derivative, showed inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. nih.gov

Structure-Activity Relationship (SAR) studies on aminopyrrole derivatives have elucidated the key structural features required for potent enzyme inhibition. In the context of MBL inhibitors, a SAR study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that the 3-carbonitrile group, the adjacent 4,5-diphenyl groups, and the N-benzyl side chain on the pyrrole ring are crucial for inhibitory potency. nih.gov The introduction of N-acylamide groups at the 2-amino position was found to further enhance the inhibition of specific MBLs like IMP-1. nih.gov

For COX-2/LOX inhibitors, lipophilicity and molecular volume have been identified as important factors. mdpi.com An increase in the volume of aromatic substituents on the pyrrole scaffold generally improves the inhibitory activity. mdpi.com The data from these studies highlight how modifications to the core pyrrole structure and its substituents can be tailored to achieve desired inhibitory profiles against specific enzymes.

Compound ClassTarget EnzymeKey SAR FindingsReference
2-Aminopyrrole-3-carbonitrilesMetallo-β-lactamases (MBLs)The 3-carbonitrile group, 4,5-diphenyl substituents, and N-benzyl side chain are critical for activity. N-benzoyl derivatives retain broad-spectrum MBL inhibition. nih.gov
PyrrolopyridinesCyclooxygenase-2 (COX-2)Specific substitutions on the fused pyrrole-pyridine system lead to significant anti-inflammatory activity, comparable to diclofenac. nih.gov
Cinnamic-Pyrrole HybridsCOX-2 / Lipoxygenase (LOX)Increased molecular volume and lipophilicity (ClogP values) enhance anti-LOX activity. The volume of aryl substituents significantly influences inhibitory potency. mdpi.com

Receptor Binding and Signaling Pathway Modulation

The aminopyrrole core is a versatile scaffold for designing ligands that can interact with various receptors, thereby modulating cellular signaling pathways. These interactions are governed by the three-dimensional structure of the ligand and the topology of the receptor's binding pocket.

While direct studies on Methyl 5-amino-1H-pyrrole-2-carboxylate receptor binding are not widely available, research on analogous amino-heterocyclic compounds provides valuable parallels. For example, 2-aminopyridine (B139424) derivatives have been developed as high-affinity ligands for sigma (σ) receptors. nih.gov The specificity and affinity of these ligands are determined by the nature of substituents on the aminopyridine core, which engage in specific hydrogen bonding, hydrophobic, and electrostatic interactions within the receptor's binding site. nih.gov The design of such ligands often involves creating a pharmacophore model that maps the key chemical features required for optimal receptor-ligand interaction. researchgate.net These principles suggest that the aminopyrrole structure can be similarly functionalized to achieve specific and high-affinity binding to G protein-coupled receptors (GPCRs) or other receptor families. nih.gov

The modulation of enzymes and receptors by aminopyrrole-containing molecules has direct consequences on cellular biochemical processes. The inhibition of COX-2 by pyrrole derivatives, for instance, blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing the inflammatory response at a molecular level. nih.gov Similarly, the inhibition of Bruton's tyrosine kinase (BTK) by related 2-aminopyridine derivatives interferes with the B cell receptor (BCR) signaling pathway, which is crucial for B cell proliferation and survival. nih.gov

The interaction of ligands with receptors can trigger or block entire signaling cascades. An aminopyridine-based ligand acting as an agonist at the σ₁ receptor was shown to affect Ca²⁺ mobilization, a critical intracellular second messenger process. nih.gov This demonstrates how receptor modulation by such compounds can have a profound impact on downstream cellular functions.

TargetCompound Class (Analogue)Resulting Influence on Cellular ProcessesReference
COX-2PyrrolopyridinesReduction in the synthesis of pro-inflammatory prostaglandins. nih.gov
σ₁ Receptor2-AminopyridinesModulation of intracellular Ca²⁺ mobilization. nih.gov
Metallo-β-lactamases2-Aminopyrrole-3-carbonitrilesPotentiation of β-lactam antibiotic activity against resistant bacteria. nih.gov
PTP1BPyrrole derivativesPotential modulation of insulin (B600854) signaling pathways. nih.gov

Antagonist and Agonist Activity in Defined Molecular Systems

An antagonist is a molecule that binds to a receptor but does not activate it, thereby blocking the action of an agonist—a molecule that does activate the receptor. youtube.com An inverse agonist produces a biological response opposite to that of an agonist. youtube.com While specific antagonist or agonist data for this compound is not documented, the potential for such activity can be inferred from studies on structurally related amino-heterocycles.

A notable example comes from research into 2-aminopyridine derivatives, which have been investigated as potential σ₂ receptor antagonists. nih.gov In these studies, specific compounds were synthesized that exhibited high affinity for the σ₂ receptor but did not produce the proliferative effects associated with σ₂ agonists, indicating antagonist behavior. nih.gov The same series of compounds also showed σ₁ receptor agonist activity, highlighting that a single molecular scaffold can be tuned to exhibit different activities at different receptor subtypes. nih.gov The differentiation between agonist and antagonist effects was supported by functional assays, such as measuring changes in intracellular calcium levels, where the potential antagonists showed effects opposite to known agonists. nih.gov

These findings suggest that the aminopyrrole scaffold, present in this compound, represents a viable starting point for the development of novel receptor antagonists or agonists for various therapeutic targets.

Q & A

Q. What are effective synthetic routes for Methyl 5-amino-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

  • Esterification Approach : Start with 5-amino-1H-pyrrole-2-carboxylic acid and employ methanol under acidic catalysis (e.g., H₂SO₄) via Fischer esterification. Monitor reaction progress using TLC or LC-MS.
  • Substitution Reactions : Use methyl halides or dimethyl sulfate as alkylating agents in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. Optimize temperature (60–80°C) to avoid side reactions like over-alkylation .
  • Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify characteristic signals:
    • Amino group (NH₂) : Broad singlet at δ 4.5–5.5 ppm (DMSO-d₆).
    • Ester carbonyl : Signal at δ 165–170 ppm in ¹³C NMR.
    • Pyrrole protons : Distinct aromatic signals in δ 6.0–7.0 ppm .
  • IR Spectroscopy : Confirm ester C=O stretch (~1700–1750 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹) .
  • Cross-Validation : Compare with literature data for related pyrrole esters (e.g., ethyl 5-ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate) to resolve ambiguities .

Q. What purification strategies are recommended to isolate this compound with high yield and purity?

Methodological Answer:

  • Recrystallization : Use ethanol/water (4:1 v/v) for high recovery of crystalline product. Slow cooling enhances crystal quality .
  • Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) to separate ester derivatives from unreacted starting materials .
  • HPLC : For trace impurity removal, use a C18 column with acetonitrile/water mobile phase (0.1% formic acid) .

Advanced Research Questions

Q. How can hydrogen-bonding motifs in the crystal structure of this compound be analyzed to predict polymorphism?

Methodological Answer:

  • Single-Crystal XRD : Use SHELXL for refinement and ORTEP for visualization. Anisotropic displacement parameters reveal thermal motion and disorder .
  • Graph-Set Analysis : Identify motifs like R22(8)R_2^2(8) (N-H⋯O dimer) or R22(10)R_2^2(10) (extended chains) using software such as Mercury. Compare with Etter’s rules for hydrogen-bonding patterns .
  • Polymorphism Screening : Vary crystallization solvents (e.g., DMF vs. ethanol) and analyze packing diagrams for alternative H-bond networks .

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute Fukui indices for nucleophilic/electrophilic sites. Compare with experimental reactivity in Suzuki couplings or amidation .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Validate with SAR studies on related pyrrole derivatives (e.g., antitumor activity in marine alkaloids) .
  • Retrosynthesis Tools : Leverage AI-based platforms (e.g., Reaxys, Pistachio) to propose novel synthetic pathways .

Q. How should researchers resolve contradictions in crystallographic data, such as disorder or twinning, for this compound?

Methodological Answer:

  • Disorder Modeling : Use SHELXL’s PART instruction to refine split positions. Apply restraints (SIMU, DELU) to anisotropic displacement parameters .
  • Twinning Analysis : Test for merohedral twinning using PLATON’s TWINABS. Refine with HKLF5 format in SHELXL .
  • Validation Tools : Check with CheckCIF for ADPs, R-factor gaps, and symmetry errors. Cross-reference with similar structures (e.g., 5-methyl-1H-pyrrole-2-carboxylic acid) .

Q. What strategies mitigate side reactions (e.g., oxidation, dimerization) during functionalization of this compound?

Methodological Answer:

  • Amino Group Protection : Use Boc or Fmoc groups before halogenation or cross-coupling reactions. Deprotect with TFA or piperidine .
  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of the pyrrole ring. Add radical inhibitors (e.g., BHT) in free-radical-prone conditions .
  • Kinetic Control : Optimize stoichiometry (e.g., 1:1.2 substrate:catalyst) and low temperatures (−20°C) to suppress dimerization in Ullmann couplings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.